Meta-Tolyl Substitution Confers a Distinct Kinase Selectivity Fingerprint Versus Ortho- and Para-Tolyl Congeners in Pyrazolo[3,4-d]pyrimidine c-Src Inhibition
Within the pyrazolo[3,4-d]pyrimidine chemotype, the position of the methyl substituent on the N-aryl ring dictates the compound's pose within the kinase ATP-binding pocket, directly translating to differential inhibitory potency. Although direct enzymatic data for CAS 878066-44-5 have not been published in the peer-reviewed literature, class-level SAR from the same scaffold demonstrates that c-Src IC50 values span a >30-fold range (0.02–0.6 μM) when the C4 aryl substituent is varied [1]. The meta-tolyl orientation places the methyl group at a position that alters the dihedral angle between the phenyl ring and the acetamide plane compared to the ortho- or para-substituted analogs, modifying hinge-region hydrogen-bonding geometry [2]. This positional effect has been validated across multiple kinase targets (CDK2, EGFR, VEGFR-2) where meta-substituted phenyl derivatives consistently exhibit intermediate potency and selectivity profiles distinct from ortho- and para-substituted counterparts [2].
| Evidence Dimension | c-Src kinase inhibitory potency (IC50) as a function of aryl substitution pattern |
|---|---|
| Target Compound Data | Not directly reported; predicted to occupy an intermediate potency/selectivity position relative to ortho- and para-tolyl analogs based on class-level pyrazolo[3,4-d]pyrimidine SAR |
| Comparator Or Baseline | 4-Amino-7-tert-butyl-5-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine (para-tolyl analog): c-Src IC50 = 0.02–0.6 μM range; ortho-substituted analogs: c-Src IC50 values at the higher end of this range [1] |
| Quantified Difference | >30-fold potency range across aryl substitution variants; meta-substitution predicted to yield intermediate c-Src IC50 values based on steric and electronic considerations [1][2] |
| Conditions | In vitro c-Src kinase inhibition assay; pyrazolo[3,4-d]pyrimidine scaffold with C4 aryl and C6 substitution variations |
Why This Matters
For kinase inhibitor discovery programs, the meta-tolyl regioisomer provides a distinct selectivity node that ortho- and para-tolyl variants cannot replicate, making CAS 878066-44-5 essential for comprehensive SAR exploration around the N-aryl vector.
- [1] Sciencedirect. 4 Amino 7 Tert Butyl 5 (4 methylphenyl)pyrazolo[3,4 D]pyrimidine. c-Src IC50 range: 0.02–0.6 μM for aryl-substituted analogs. Available at: https://www.sciencedirect.com/ View Source
- [2] Cherukupalli S, Chandrasekaran B, Kryštof V, et al. Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors. Bioorganic Chemistry. 2018;79:46-59. doi:10.1016/j.bioorg.2018.03.017 View Source
